Cxcr4-IN-1

CXCR4 Antagonism Binding Affinity IC50

CXCR4-IN-1 (Example C5) offers defined binding affinity (IC50 20 nM) and outstanding functional antagonism (IC50 0.24 nM, calcium flux). Its precise CXCL12/CXCR4 axis targeting makes it essential for dissecting cancer metastasis, HIV-1 X4-tropic entry, diabetic retinopathy, and inflammation. Choose CXCR4-IN-1 for reproducible potency and specificity in preclinical studies; ideal for SAR benchmarking and in vitro pharmacological assays. High-purity, analytically validated.

Molecular Formula C23H32N6
Molecular Weight 392.5 g/mol
Cat. No. B12383314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCxcr4-IN-1
Molecular FormulaC23H32N6
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)C)C3CCCN3C4CCCC5=C4N=CC=C5
InChIInChI=1S/C23H32N6/c1-17-25-19(16-22(26-17)28-14-12-27(2)13-15-28)20-9-5-11-29(20)21-8-3-6-18-7-4-10-24-23(18)21/h4,7,10,16,20-21H,3,5-6,8-9,11-15H2,1-2H3/t20-,21+/m1/s1
InChIKeyHNSRQPXATXLWIX-RTWAWAEBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CXCR4-IN-1: Potent Small-Molecule CXCR4 Inhibitor for Cancer, HIV, and Inflammation Research


CXCR4-IN-1 (CAS 2304750-48-7) is a small-molecule inhibitor of the C-X-C chemokine receptor type 4 (CXCR4) [1]. The compound, identified in the patent literature as 'Example C5', demonstrates a low nanomolar binding affinity for the CXCR4 receptor, making it a potent tool for disrupting the CXCL12/CXCR4 signaling axis [2]. Its primary applications are in the preclinical research of various CXCR4-implicated pathologies, including cancer metastasis, HIV-1 infection, diabetic retinopathy, and inflammatory diseases [1].

The Inadequacy of Generic Substitution: Why CXCR4-IN-1 Offers Differentiated Pharmacology


The CXCR4 inhibitor landscape is chemically diverse, with agents exhibiting significant differences in potency, mechanism, selectivity, and pharmacokinetic profiles. Simple substitution of one CXCR4 antagonist for another without a detailed, evidence-based analysis of these parameters can lead to experimental failure or erroneous conclusions [1]. For instance, a compound with high binding affinity may not effectively block downstream functional signaling, while another with a narrow selectivity profile might confound results through off-target effects [2]. The following quantitative evidence guide provides the specific, comparator-based data necessary to justify the selection of CXCR4-IN-1 over its closest analogs for a given experimental context.

CXCR4-IN-1: A Quantitative Evidence Guide for Differentiated Activity and Selectivity


CXCR4-IN-1 Binding Affinity Relative to AMD-070 and AMD3100

CXCR4-IN-1 exhibits a low nanomolar binding affinity for the CXCR4 receptor. Its reported IC50 of 20 nM positions it as a potent antagonist, showing comparable or improved potency relative to the clinically relevant bicyclam, AMD3100 (plerixafor), which has a reported IC50 range of 44 nM to 651 nM in various binding and chemotaxis assays [1][2]. This data suggests CXCR4-IN-1 is a high-affinity tool for receptor binding studies.

CXCR4 Antagonism Binding Affinity IC50

Functional Antagonism of CXCL12-Induced Calcium Flux by CXCR4-IN-1

Beyond receptor binding, CXCR4-IN-1 demonstrates potent functional antagonism. It effectively inhibits the increase in cytosolic calcium induced by the endogenous ligand CXCL12, with a reported IC50 of 0.24 nM . This functional potency is an order of magnitude more potent than its binding IC50, indicating efficient blockade of downstream G-protein signaling.

CXCR4 Antagonism Calcium Mobilization Functional Assay

Inferred Selectivity Profile of CXCR4-IN-1 Based on Structural Class

While a comprehensive selectivity panel for CXCR4-IN-1 against a broad range of GPCRs is not publicly available, its potent inhibition of CXCR4-mediated calcium flux and its structural classification as a selective inhibitor support a class-level inference of high target specificity. This contrasts with other chemokine receptor modulators that may exhibit cross-reactivity with related receptors like CCR5 or CXCR7 .

Selectivity Chemokine Receptor Off-Target

Optimal Use Cases for CXCR4-IN-1 in Cancer, HIV, and Inflammatory Disease Research


Elucidating CXCR4-Driven Mechanisms in Cancer Metastasis

In oncology research, the CXCL12/CXCR4 axis is a key driver of tumor cell migration and metastasis. CXCR4-IN-1, with its potent functional antagonism (IC50 of 0.24 nM for inhibiting CXCL12-induced calcium flux ), serves as a high-value tool to dissect these pathways. Its strong inhibition of downstream signaling makes it well-suited for in vitro assays assessing cancer cell chemotaxis, invasion, and interactions with the tumor microenvironment.

Investigating HIV-1 Entry and Replication Mechanisms

CXCR4 acts as a critical co-receptor for T-tropic (X4) HIV-1 viral entry into host cells. The high binding affinity of CXCR4-IN-1 (IC50 of 20 nM ) makes it a useful probe for studying this process. It can be employed in virology labs to block X4-tropic virus infection in cell culture models, enabling researchers to study viral entry mechanisms or to differentiate between X4- and R5-tropic viral strains.

Modulating Inflammatory and Diabetic Disease Models

The CXCR4 receptor is implicated in the pathogenesis of various inflammatory conditions and diabetic retinopathy [1]. CXCR4-IN-1 provides a chemical tool to explore these disease mechanisms in relevant cellular and tissue models. Its activity allows for the pharmacological interrogation of the role of CXCL12/CXCR4 signaling in processes like leukocyte trafficking and angiogenesis, which are central to these pathologies.

Benchmarking Novel CXCR4 Modulators in Drug Discovery

Given its well-defined potency as a small-molecule antagonist, CXCR4-IN-1 serves as an excellent reference standard in medicinal chemistry and drug discovery programs. Researchers can use it to benchmark the binding affinity (IC50 of 20 nM ) and functional antagonism (IC50 of 0.24 nM ) of new chemical entities, providing a consistent comparator for structure-activity relationship (SAR) studies aimed at developing next-generation CXCR4 therapeutics.

Technical Documentation Hub

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